molecular formula C15H16ClNO3 B2646265 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1788666-58-9

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No. B2646265
CAS RN: 1788666-58-9
M. Wt: 293.75
InChI Key: OIVNOLKJYWYKEA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various therapeutic applications.

Scientific Research Applications

  • Pharmacological Evaluation of Derivatives : Kumar et al. (2017) designed and synthesized novel derivatives of a compound related to 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, investigating their antidepressant and antianxiety activities. This study demonstrates the potential of derivatives of this compound in pharmacological applications (Kumar et al., 2017).

  • Ultrasensitive Fluorescent Probes : A study by Ercelen et al. (2002) discussed the development of a new 3-hydroxychromone derivative, related to the compound of interest, for its unique properties as an ultrasensitive fluorescent probe in the low-polarity range of solvents. This highlights its potential application in solvent polarity analysis (Ercelen et al., 2002).

  • Nenitzescu Reaction Application : Kucklaender et al. (2011) reported the use of the compound in the Nenitzescu reaction, leading to the formation of 3-amino-benzo[b]furan derivatives. This research underlines the compound’s utility in synthetic organic chemistry (Kucklaender et al., 2011).

  • Excited-State Intramolecular Proton and Charge Transfer : Han et al. (2018) conducted a theoretical study based on 3-hydroxyflavone, involving modifications including the extension of the furan heterocycle, relevant to the compound . This study is significant for its implications in fluorescence sensing and imaging (Han et al., 2018).

  • Synthesis of Highly Substituted 2-Carbonyl- and 2-Phosphorylfurans : Raimondi et al. (2012) explored the synthesis of 2-functionalized furans, relevant to the compound of interest, highlighting its role in the development of heterocyclic compounds (Raimondi et al., 2012).

  • Biological Activity of Benzofuran Derivatives : Imramovský et al. (2011) investigated the biological activity of benzofuran derivatives, which are structurally related to the compound . The study assessed their activity against various microbial strains and evaluated their inhibition of photosynthetic electron transport (Imramovský et al., 2011).

  • Synthesis and Structural Characterization of Derivatives : Kossakowski et al. (2005) prepared derivatives of benzo[b]furan carboxylic acids, structurally related to the compound, and evaluated their cytotoxic potential against human cancer cell lines (Kossakowski et al., 2005).

properties

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVNOLKJYWYKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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